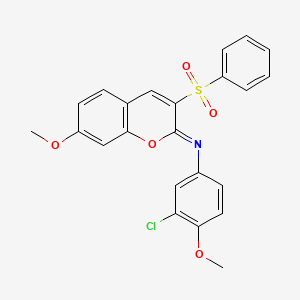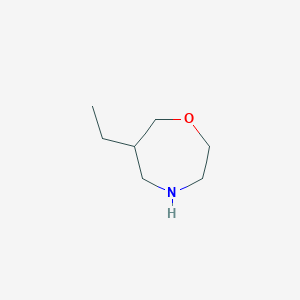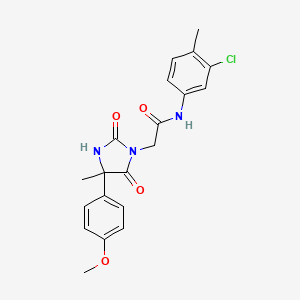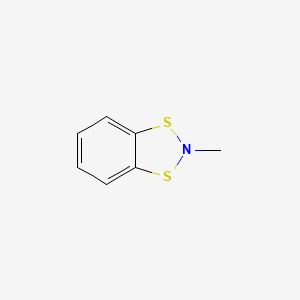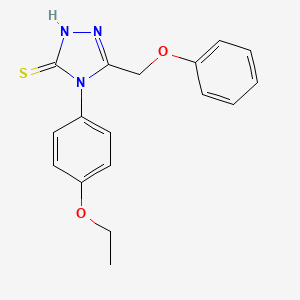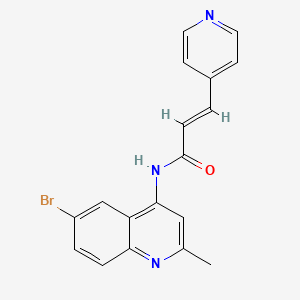
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide involves the reaction of 6-bromo-2-methylquinoline-4-carbaldehyde with 4-pyridinecarboxaldehyde followed by the addition of an amine group and acryloyl chloride.
Starting Materials
6-bromo-2-methylquinoline-4-carbaldehyde, 4-pyridinecarboxaldehyde, amine, acryloyl chloride
Reaction
Step 1: React 6-bromo-2-methylquinoline-4-carbaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)propenal., Step 2: Add an amine group to (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)propenal using a suitable amine reagent to form (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)prop-2-en-1-amine., Step 3: React (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)prop-2-en-1-amine with acryloyl chloride in the presence of a base to form (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide.
作用機序
The mechanism of action of (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and receptors, including protein kinases and G protein-coupled receptors. This inhibition can lead to changes in cellular signaling pathways and physiological responses.
生化学的および生理学的効果
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of certain bacteria, and modulate neuronal activity in the brain. However, the specific effects of this compound can vary depending on the cell type and experimental conditions.
実験室実験の利点と制限
One advantage of using (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide in lab experiments is its ability to selectively inhibit certain enzymes and receptors. This can be useful for studying specific signaling pathways and physiological responses. However, one limitation is that the effects of this compound can be cell type-specific and may not be applicable to all experimental systems.
将来の方向性
There are several future directions for the study of (E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide. One direction is to further investigate its mechanism of action and identify its specific targets in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the development of new synthesis methods and modifications of the compound could lead to improved efficacy and specificity.
科学的研究の応用
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide has been used in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been shown to inhibit the activity of certain enzymes and receptors, making it a potential therapeutic agent for various diseases.
特性
IUPAC Name |
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c1-12-10-17(15-11-14(19)3-4-16(15)21-12)22-18(23)5-2-13-6-8-20-9-7-13/h2-11H,1H3,(H,21,22,23)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEUNNQITWAAIU-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)/C=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromo-2-methylquinolin-4-yl)-3-(pyridin-4-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

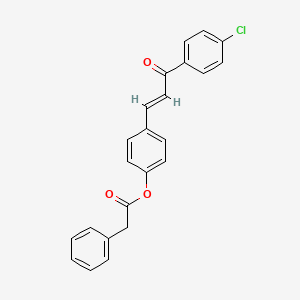

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)
![1-(4-Chlorophenyl)-3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-propen-1-one](/img/structure/B2785941.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)
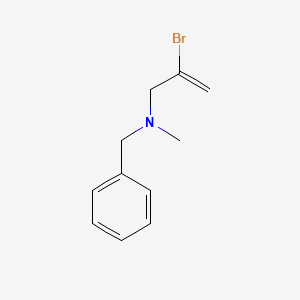
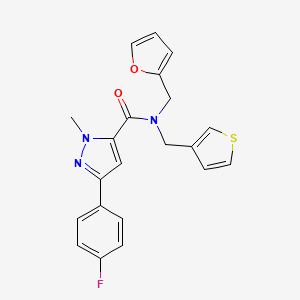
![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
